3-(Chloromethyl)benzoic acid
Overview
Description
3-(Chloromethyl)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It is characterized by a chloromethyl group attached to the benzene ring of benzoic acid. This compound is of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of chlorinated benzoic acids can be achieved through various methods. One such method involves the conversion of (Z)-3-chloro-3-arylacrylic acids to the corresponding benzoic acids using POCl3 at elevated temperatures . Another approach for the synthesis of chlorinated benzoic acids, such as 3,5-dichloro benzoic acid, utilizes o-amino benzoic acid as a starting material, which undergoes chlorination and diazotization to achieve the desired product . Although these methods do not directly describe the synthesis of 3-(Chloromethyl)benzoic acid, they provide insight into the general strategies that can be employed for the synthesis of chlorinated benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acids can be complex, and their characterization often involves advanced techniques such as X-ray crystallography. For instance, a cyclometallated rhodium(III) complex of benzo[h]quinoline was structurally characterized by X-ray crystallography during the study of C-H bond amidation/amination of benzoic acids . This level of structural analysis is crucial for understanding the reactivity and properties of such compounds.
Chemical Reactions Analysis
Chemical reactions involving chlorinated benzoic acids can lead to a variety of functionalized products. For example, the Rh(III)-catalyzed ortho-C-H amidation/amination of benzoic acids with N-chlorocarbamates and N-chloromorpholines results in the formation of functionalized anthranilic acids . This demonstrates the versatility of chlorinated benzoic acids in organic synthesis, serving as precursors for the construction of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid and its chlorinated derivatives are essential for their application in various fields, including pharmaceutical research. A thermodynamic study of benzoic acid and chlorobenzoic acids, including their mixtures with water and organic solvents, provides valuable information about their stability and solubility . The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) was used to model the phase behavior of these compounds, which is critical for process design and the prediction of solubility in different environments.
Scientific Research Applications
Thermodynamic Properties and Pharmaceutical Applications
3-(Chloromethyl)benzoic acid, a chlorobenzoic acid derivative, plays a significant role in pharmaceutical research. A study by Reschke et al. (2016) focused on the thermodynamic phase behavior of benzoic acid and its mixtures with water and organic solvents. This research is crucial for process design in pharmaceuticals, particularly for determining stability and solubility. The study utilized Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase equilibria in aqueous and organic solutions containing benzoic acid and chlorobenzoic acids (Reschke, Zherikova, Verevkin, & Held, 2016).
Synthesis and Pharmacokinetics
Another study conducted by Caroline et al. (2019) explored the pharmacokinetics of a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB), in rats. This compound was synthesized to compare its analgesic activity and ulcer irritation potential with acetylsalicylic acid (ASA). The research found unique pharmacokinetic properties for 3CBB, suggesting its potential as a new drug candidate (Caroline, Sie, Foe, Esar, & Jessica, 2019).
Antibacterial Activity
Maruti S. Satpute et al. (2018) synthesized a novel ester/hybrid derivative of 3-Hydroxy benzoic acid and tested its antibacterial activity. This research contributes to the development of new chemotherapeutic agents and drug candidates (Satpute, Gangan, & Shastri, 2018).
Photoluminescence and Material Science Applications
Research by Kishikawa, Hirai, and Kohmoto (2008) focused on a benzoic acid derivative used in the synthesis of polymerizable liquid-crystal complexes. This study highlights the potential applications of benzoic acid derivatives in material science, particularly in creating polymers with specific properties (Kishikawa, Hirai, & Kohmoto, 2008).
Analgesic and Antiplatelet Activities
Another study by Caroline et al. (2019) evaluated the analgesic and antiplatelet activities of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. This research contributes to the understanding of the therapeutic potential of chloromethyl benzoic acid derivatives (Caroline, Foe, Esar, Soewandi, Wihadmadyatami, Widharna, Tamayanti, Kasih, & Tjahjono, 2019).
Safety And Hazards
properties
IUPAC Name |
3-(chloromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUMBYSVFTMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287192 | |
Record name | 3-(Chloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)benzoic acid | |
CAS RN |
31719-77-4 | |
Record name | 31719-77-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Chloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Chloromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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